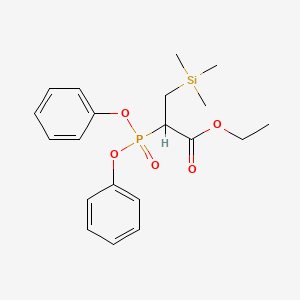
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of propanoic acid, diphenoxyphosphinyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester typically involves esterification reactions. One common method involves the reaction of propanoic acid with 1,2-propanediol in the presence of a solid acid catalyst such as cesium exchanged heteropoly acid on K-10 clay . The reaction is carried out in a batch reactor at elevated temperatures, around 180°C . The product is then purified and characterized using techniques such as mass spectrometry and FTIR.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The catalyst stability and reusability are crucial factors in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes or chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-(phenylmethoxy)-, methyl ester
- Propanoic acid, 2-oxo-, trimethylsilyl ester
- Propanoic acid, 2,2-dimethyl-, pentyl ester
Uniqueness
Propanoic acid, 2-(diphenoxyphosphinyl)-3-(trimethylsilyl)-, ethyl ester is unique due to the presence of both diphenoxyphosphinyl and trimethylsilyl groups These functional groups confer specific reactivity and properties that distinguish it from other similar compounds
Properties
CAS No. |
663155-32-6 |
|---|---|
Molecular Formula |
C20H27O5PSi |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-diphenoxyphosphoryl-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C20H27O5PSi/c1-5-23-20(21)19(16-27(2,3)4)26(22,24-17-12-8-6-9-13-17)25-18-14-10-7-11-15-18/h6-15,19H,5,16H2,1-4H3 |
InChI Key |
HHXUAYXJAIACEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
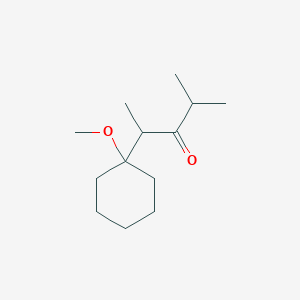

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)

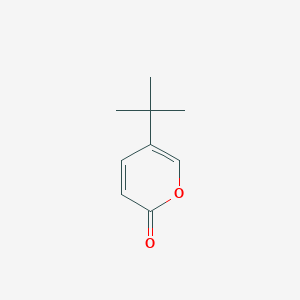
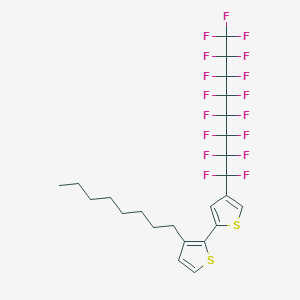

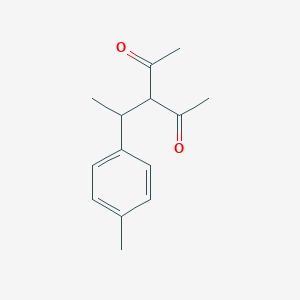
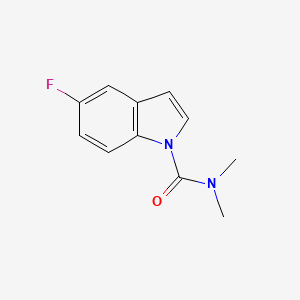
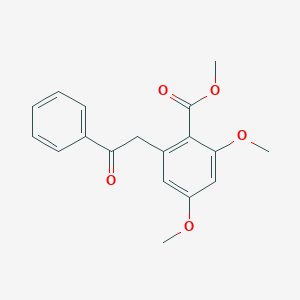
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
